molecular formula C20H17Cl2N5OS B4628267 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide

Cat. No. B4628267
M. Wt: 446.4 g/mol
InChI Key: MOZSEKPXKQDGLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and interactions with different chemical reagents to produce novel heterocyclic compounds. For example, Chigorina et al. (2019) explored the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides through reactions with dimethyl-1-(cyanoacetyl)-1H-pyrazole, leading to various heterocyclization products (Chigorina, Bespalov, & Dotsenko, 2019). Similarly, Shams et al. (2010) detailed the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, highlighting the diversity of the synthesized products through regioselective attack and cyclization (Shams, Mohareb, Helal, & Mahmoud, 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using techniques such as X-ray diffraction analysis, NMR, and DFT quantum chemical calculations. Rodinovskaya et al. (2003) used X-ray diffraction analysis to determine the molecular and crystal structure of a pyrazole derivative, showcasing the importance of structural analysis in understanding compound properties (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).

Chemical Reactions and Properties

The chemical reactions involving these compounds can lead to the formation of a wide range of heterocyclic derivatives, as demonstrated by the work of Arafat et al. (2022), who synthesized bis(pyrazol-5-ols), pyridones, and thiochromene-2-carbonitrile derivatives, providing insight into the compound's reactivity and potential for generating diverse molecular architectures (Arafat, Khalifa, El‐Taweel, Ayyad, & Mohamed, 2022).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. However, specific details on the physical properties of "2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide" were not directly available in the searched literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, are essential for understanding the compound's behavior in different environments. Duran and Demirayak (2012) explored the anticancer activities of thiazol-2-yl acetamide derivatives, indicating the significance of chemical properties in determining biological activity (Duran & Demirayak, 2012).

Scientific Research Applications

Antimicrobial Activity

Research on derivatives closely related to 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide has shown promising antimicrobial properties. For instance, compounds synthesized from similar key intermediates have been evaluated for their antimicrobial activities, with some showing significant promise against a range of microbial strains. These studies highlight the potential of such compounds in developing new antimicrobial agents to combat resistant pathogens (Bondock et al., 2008), (Gouda et al., 2010).

Antitumor Activity

The structural scaffold of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide and its derivatives have also been explored for their antitumor potential. Several studies have synthesized and evaluated the antitumor activity of compounds derived from similar precursors. These compounds have shown high inhibitory effects on various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, making them valuable for further investigation in cancer therapy (Shams et al., 2010), (Albratty et al., 2017).

Insecticidal Activity

Research has extended into the insecticidal applications of compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a related precursor, demonstrating their effectiveness against the cotton leafworm, Spodoptera littoralis. This opens avenues for the development of new, environmentally friendly insecticides to protect crops from pests without the harmful side effects associated with traditional chemical pesticides (Fadda et al., 2017).

properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5OS/c1-12-7-13(2)24-20(16(12)9-23)29-11-19(28)25-18-5-6-27(26-18)10-14-3-4-15(21)8-17(14)22/h3-8H,10-11H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZSEKPXKQDGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide

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